2-[(4-fluorophenyl)sulfanyl]-1-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepan-1-yl]ethan-1-one
Description
This compound is a structurally complex molecule featuring a 1,4-diazepane core substituted with a 1H-imidazole-4-sulfonyl group and a 4-fluorophenylsulfanyl ethyl ketone moiety. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving metabolic stability and target affinity .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3S2/c17-13-2-4-14(5-3-13)25-11-16(22)20-6-1-7-21(9-8-20)26(23,24)15-10-18-12-19-15/h2-5,10,12H,1,6-9,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJDMPDWNBTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzimidazoles and thiosemicarbazones, have been known to interact with a wide range of biological targets. These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
For instance, thiosemicarbazones can act as nitrogen and sulfur donors, allowing them to engage in a wide variety of coordination modes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,4-Diazepane Moieties
Several compounds share the 1,4-diazepane scaffold but differ in substituents, influencing their pharmacological profiles:
Key Observations :
- The target compound’s imidazole sulfonyl group distinguishes it from analogues with simpler aryl or heteroaryl substituents (e.g., pyrimidinyl in ). This group may enhance hydrogen-bonding interactions with enzymes or receptors.
Pharmacological and Physicochemical Properties
Analysis :
- The imidazole sulfonyl group in the target compound may confer greater acidity (vs. sulfonylidenes in 1f ), affecting solubility and bioavailability.
- Compared to the sigma-2 ligand in , the target compound’s lack of a pyrimidinyl group could reduce receptor affinity but improve metabolic stability .
Crystallographic and Computational Studies
- employs DFT to propose catalytic mechanisms for sulfonylidene derivatives, suggesting computational methods could predict the target compound’s reactivity or binding modes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
